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Compound of Interest |

3-(Methoxymethyl)cyclohexan-1-
Compound Name:
one
CAS No.: 104681-82-5
Cat. No.: B1469444
\ J

Executive Summary

Compound: 3-(methoxymethyl)cyclohexan-1-one Formula: C
H

@)

Molecular Weight: 142.20 g/mol

This guide provides a structural elucidation framework for 3-(methoxymethyl)cyclohexan-1-
one, a common intermediate in the synthesis of bioactive cyclohexane derivatives. It compares
the utility of Electron lonization (El) versus Chemical lonization (Cl) and details the specific
fragmentation pathways—specifically

-cleavage and McLafferty rearrangements—that distinguish this molecule from its structural
isomers (e.g., 4-substituted analogues).

Part 1: Structural Context & Theoretical Basis

The molecule consists of a cyclohexanone ring substituted at the 3-position with a
methoxymethyl ether group. In mass spectrometry, two functional groups drive fragmentation:
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e The Ketone (C=0): Directs

-cleavage and McLafferty rearrangements.[1]
e The Ether (-CH
-O-CH

): Directs inductive cleavage and neutral losses (methanol).

Key Physical Parameters

Parameter Value Relevance to MS

Base value for Molecular lon

Monoisotopic Mass 142.0994 Da M
)
Stable M
Ring Strain Low (Chair conformation)
relative to cyclobutanones
High probability of oxonium ion
Heteroatoms 2 Oxygen atoms

formation

Part 2: Comparative lonization Techniques (El vs. Cl)

For researchers validating this compound, the choice of ionization method is critical. The
following comparison highlights the trade-offs between structural fingerprinting (EI) and
molecular weight confirmation (CI).

Performance Matrix: El vs. CI
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Feature Electron lonization (EI) Chemical lonization (CI)
Energy Level Hard (~70 eV) Soft (Gas Phase Reaction)
Molecular lon (M Weak or Absent (<5% Dominant ([M+H]
) intensity) at miz 143)
) Extensive (Rich structural Minimal (Loss of
Fragmentation
data) water/methanol only)

. Structural elucidation & Library ~ Purity check & MW
Primary Use _ ) _
matching confirmation

Limit of Detection High (Picogram range) Moderate (Nanogram range)

Recommendation:
o Use El for initial identification and to distinguish the 3-isomer from the 4-isomer.
e Use CI (Methane/Ammonia) if the M

peak at m/z 142 is absent in El due to rapid fragmentation.

Part 3: Deep Dive - Electron lonization (El)
Fragmentation[2][3][4]

In El mode (70 eV), 3-(methoxymethyl)cyclohexan-1-one undergoes predictable
fragmentation.[2] The absence of a strong molecular ion requires reliance on diagnostic
fragment ions.

Primary Fragmentation Pathways[1]
A. Alpha-Cleavage (Ring Opening)

The radical cation forms on the carbonyl oxygen. Homolytic cleavage occurs at the C1-C2 or
C1-C6 bond.

o Pathway A (C1-C2 Cleavage): Leads to a radical on C1 and cation on C2. This opens the
ring, facilitating the loss of the side chain.
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o Pathway B (C1-C6 Cleavage): Less favored due to the lack of substitution stabilization at C6.

B. Side Chain Elimination

The methoxymethyl group is labile.
e Loss of Methoxy Radical (

OCH
):m/z 142
m/z 111.

e Loss of Methanol (Neutral):m/z 142

m/z 110 (via H-transfer).

e Loss of Side Chain (

CH

OCH

):m/z 142

m/z 97 (Cyclohexanone cation).

C. McLafferty Rearrangement

The carbonyl oxygen abstracts a ngcontent-ng-c3932382896=""_nghost-ng-c102404335=""
class="inline ng-star-inserted">

-hydrogen.[3][4][5] In 3-substituted cyclohexanones, the
-hydrogens are located at C5 and on the side chain (if chain length allows).
e Mechanism: Transfer of

-H

-cleavage.[3]
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e Diagnostic lon:m/z 114 (Loss of ethylene, C

H

, from the ring C5-C6).

Diagnostic lon Table

Relative Intensity

m/z Value lon Identity Mechanism
(Est.)
142 M] Molecular lon < 5% (Weak)
[M-OCH
111 ] -cleavage at ether Moderate
[M - CH
Neutral loss of )
110 High
OH] methanol
Loss of side chain (
[C
CH
97 H Base Peak (Likely)
OCH
O]
)
[C
Ring fragmentation
55 H grad High
(Retro-Diels-Alder)
O]
[CH
Oxonium ion from side
45 OCH ] Moderate
chain
]
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Part 4: Isomeric Differentiation (3- vs. 4-substituted)

Distinguishing 3-(methoxymethyl)cyclohexan-1-one from 4-(methoxymethyl)cyclohexan-1-
one is a common challenge.

e Symmetry: The 4-isomer is symmetric across the C1-C4 axis. The 3-isomer is asymmetric.
o McLafferty Rearrangement:

o 4-isomer: The side chain is equidistant from the carbonyl. McLafferty rearrangement is
less sterically hindered.

o 3-isomer: The side chain at C3 influences the
-cleavage product distribution.

o Key Difference: The m/z 97 peak (loss of side chain) is typically more intense in the 3-isomer
because the side chain is closer to the "action center" (carbonyl) during ring-opening

-cleavage events, facilitating its expulsion.

Part 5: Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation logic for the 3-isomer.
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[C3H3O]+
m/z 55

Click to download full resolution via product page

Caption: Mechanistic flow of 3-(methoxymethyl)cyclohexan-1-one fragmentation under 70 eV
El conditions.

Part 6: Experimental Protocol

To obtain reproducible spectra for comparison, follow this standardized GC-MS workflow.

Sample Preparation
¢ Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

e Concentration: 100 pg/mL (100 ppm).

o Derivatization (Optional): If peak tailing occurs due to the ketone, oximation with
methoxyamine hydrochloride can stabilize the M
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ion.
GC Parameters
e Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
e Carrier Gas: Helium at 1.0 mL/min (constant flow).
e Inlet: Splitless mode, 250°C.
e Oven Program:
o Hold 50°C for 1 min.
o Ramp 15°C/min to 280°C.

o Hold 3 mins.

MS Parameters[2][3][4][5][6][8][9][10][11][12][13][14]

e Source Temp: 230°C.
e Quadrupole Temp: 150°C.
¢ lonization: El at 70 eV.[2][6]

e Scan Range:m/z 35-300.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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